![molecular formula C22H22ClN3O5S B2861302 Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate CAS No. 1358394-15-6](/img/structure/B2861302.png)
Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate
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Description
Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate is a useful research compound. Its molecular formula is C22H22ClN3O5S and its molecular weight is 475.94. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Agents
Compounds with structural features similar to Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate have been explored for their potential antimicrobial properties. For example, derivatives of quinazolines and triazoles have been synthesized and evaluated for their antibacterial and antifungal activities against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007); (Rao et al., 2014). These studies underscore the importance of structural modifications in enhancing the antimicrobial efficacy of chemical compounds.
Biodegradation of Herbicides
Research on the biodegradation of chlorimuron-ethyl, a sulfonylurea herbicide, by Rhodococcus sp. has shown effective strategies for the removal of persistent herbicides from the environment. The optimization of cultivation conditions led to significant biodegradation rates, highlighting microbial degradation as a viable method for the dissipation of such pollutants (Li et al., 2016). This research demonstrates the potential of biotechnological approaches in mitigating environmental pollution by chemical compounds.
Antiplatelent Activity
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives have been explored for their selective anti-PAR4 (protease-activated receptor 4) activity, revealing insights into the development of novel antiplatelet agents. Structural modifications led to the identification of potent inhibitors of PAR4-mediated platelet aggregation, offering a pathway for the development of antiplatelet drug candidates (Chen et al., 2008). This area of research holds promise for the creation of new therapeutic options for the prevention and treatment of thrombotic disorders.
properties
IUPAC Name |
ethyl 4-[[3-(3-chlorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O5S/c1-2-31-21(28)15-6-8-18(9-7-15)32(29,30)26-12-10-22(11-13-26)24-19(20(27)25-22)16-4-3-5-17(23)14-16/h3-9,14H,2,10-13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLLFRJOXMJNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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